2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide
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Overview
Description
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is a complex organic compound that features a cyclopentyl group, a benzo-dioxin moiety, and an acetamide functional group
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been known to exhibit antibacterial properties . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Mode of Action
It’s worth noting that sulfonamides, which are structurally similar, are known to inhibit the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .
Biochemical Pathways
Sulfonamides, which share structural similarities, have been reported to display excellent inhibition properties against carbonic anhydrase . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Pharmacokinetics
It’s worth noting that sulfonamides, which are structurally similar, are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .
Result of Action
It’s worth noting that sulfonamides, which share structural similarities, have been reported to display excellent inhibition properties against carbonic anhydrase . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as sulfonamides, can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo-dioxin moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation of the carboxylic acid group, Curtius rearrangement, hydrolysis, and salification.
Introduction of the cyclopentyl group: This step involves the reaction of cyclopentylamine with an appropriate acylating agent to form the cyclopentylacetamide intermediate.
Coupling of the benzo-dioxin and cyclopentylacetamide moieties: This is typically done through a nucleophilic substitution reaction, where the hydroxyethyl group of the benzo-dioxin moiety reacts with the acetamide intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The benzo-dioxin moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the aromatic ring of the benzo-dioxin moiety.
Scientific Research Applications
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Uniqueness
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group, hydroxyethyl moiety, and acetamide functionality make it a versatile compound for various applications.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c19-14(11-18-17(20)9-12-3-1-2-4-12)13-5-6-15-16(10-13)22-8-7-21-15/h5-6,10,12,14,19H,1-4,7-9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHGPMYHJXYVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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